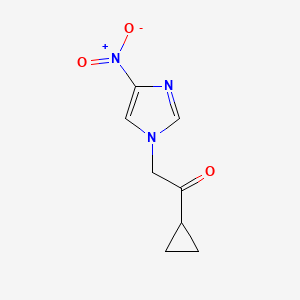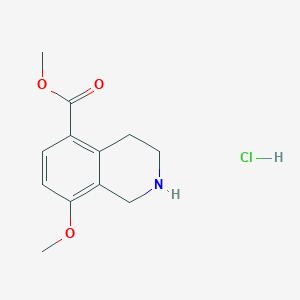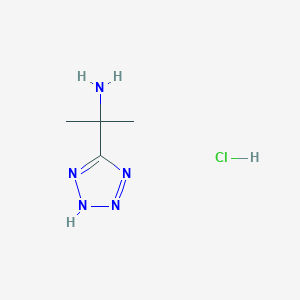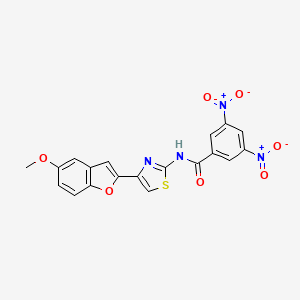
Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate, also known as tert-butyl ADCP, is a chemical compound that has gained significant attention in the scientific community for its potential use in drug development. This compound is a pyridine derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
Tert-butyl ADCP inhibits DPP-4 by binding to the active site of the enzyme. This binding prevents the breakdown of incretin hormones, which are involved in the regulation of blood glucose levels. By inhibiting DPP-4, Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP increases the levels of incretin hormones, leading to improved glucose regulation.
Biochemical and Physiological Effects
Tert-butyl ADCP has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound ADCP inhibits DPP-4 in a dose-dependent manner. In vivo studies have shown that this compound ADCP improves glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Tert-butyl ADCP has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl ADCP has several advantages for lab experiments. It is easy to synthesize and has good solubility in various solvents. It has also been shown to be stable under various conditions. However, Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP has some limitations for lab experiments. It is relatively expensive compared to other compounds and may not be readily available in some countries.
Direcciones Futuras
There are several future directions for the study of Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP. One potential direction is to study its efficacy in human clinical trials for the treatment of type 2 diabetes. Another direction is to investigate its potential as a treatment for other diseases, such as cancer and inflammation. Additionally, further studies are needed to understand the mechanism of action of this compound ADCP and its potential side effects.
Conclusion
In conclusion, this compound ADCP is a promising compound with potential applications in drug development. Its ability to inhibit DPP-4 and its anti-inflammatory and anti-tumor properties make it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand the potential of this compound ADCP and its limitations.
Métodos De Síntesis
Tert-butyl ADCP can be synthesized using various methods. One of the commonly used methods is the reaction of Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate 3-amino-5,6-dichloropyridine-2-carboxylate with various reagents. This reaction yields this compound ADCP in good yields and high purity. Another method involves the reaction of 3,4-dichloropyridine with this compound glycinate, followed by the addition of ammonium chloride. This method has also shown good results in synthesizing this compound ADCP.
Aplicaciones Científicas De Investigación
Tert-butyl ADCP has been extensively studied for its potential use in drug development. It has been identified as a potential inhibitor of the enzyme, dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. Inhibition of DPP-4 has been shown to be an effective treatment for type 2 diabetes. Tert-butyl ADCP has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)7-6(13)4-5(11)8(12)14-7/h4H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVXIVOINNMLCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=C(C=C1N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone oxalate](/img/structure/B2468484.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2468486.png)


![3-(2-fluorobenzyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468492.png)






![5-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2468504.png)
![6-((5Z)-5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B2468506.png)